molecular formula C11H10FNO3S2 B10918523 5-Fluoro-N-(4-methoxyphenyl)thiophene-2-sulfonamide

5-Fluoro-N-(4-methoxyphenyl)thiophene-2-sulfonamide

Cat. No.: B10918523
M. Wt: 287.3 g/mol
InChI Key: QJJZVSYWLQUFQE-UHFFFAOYSA-N
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Description

5-Fluoro-N-(4-methoxyphenyl)thiophene-2-sulfonamide is a synthetic organic compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered aromatic ring containing sulfur, which is known for its diverse applications in medicinal chemistry and material science . The addition of fluorine and methoxyphenyl groups to the thiophene ring enhances its chemical properties, making it a compound of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-N-(4-methoxyphenyl)thiophene-2-sulfonamide typically involves multiple steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with sulfur sources under acidic conditions.

    Introduction of the Fluorine Atom: Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Sulfonamide Formation: The sulfonamide group is introduced by reacting the thiophene derivative with sulfonyl chloride in the presence of a base like pyridine.

    Methoxyphenyl Substitution: The final step involves the substitution of the methoxyphenyl group, which can be achieved through a nucleophilic aromatic substitution reaction.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a thiol or sulfide.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (mCPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols or sulfides.

    Substitution: Various substituted thiophene derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, 5-Fluoro-N-(4-methoxyphenyl)thiophene-2-sulfonamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound can be used to study the interactions of thiophene derivatives with biological macromolecules. It may serve as a probe in biochemical assays to investigate enzyme activity or protein-ligand interactions.

Medicine

In medicinal chemistry, thiophene derivatives are known for their pharmacological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties . The fluorine and methoxyphenyl groups in this compound may enhance its bioactivity and selectivity towards specific biological targets.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Thiophene derivatives are often employed in the production of conductive polymers and organic semiconductors.

Mechanism of Action

The mechanism of action of 5-Fluoro-N-(4-methoxyphenyl)thiophene-2-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity through hydrogen bonding or van der Waals interactions. The sulfonamide group may interact with active sites of enzymes, inhibiting their activity. The methoxyphenyl group can contribute to the compound’s overall stability and solubility, facilitating its biological activity.

Comparison with Similar Compounds

Similar Compounds

    5-Fluoro-2-thiophenesulfonamide: Lacks the methoxyphenyl group, which may reduce its bioactivity.

    N-(4-Methoxyphenyl)thiophene-2-sulfonamide: Lacks the fluorine atom, potentially affecting its binding affinity and selectivity.

    Thiophene-2-sulfonamide: The simplest form, lacking both fluorine and methoxyphenyl groups, which may significantly alter its chemical and biological properties.

Uniqueness

5-Fluoro-N-(4-methoxyphenyl)thiophene-2-sulfonamide is unique due to the combined presence of fluorine, methoxyphenyl, and sulfonamide groups

Properties

Molecular Formula

C11H10FNO3S2

Molecular Weight

287.3 g/mol

IUPAC Name

5-fluoro-N-(4-methoxyphenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C11H10FNO3S2/c1-16-9-4-2-8(3-5-9)13-18(14,15)11-7-6-10(12)17-11/h2-7,13H,1H3

InChI Key

QJJZVSYWLQUFQE-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(S2)F

Origin of Product

United States

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